Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Description
Methyl 1-methylethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, commonly known as nimodipine (IUPAC name: isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate), is a dihydropyridine (DHP) calcium channel blocker. It is structurally characterized by a 3-nitrophenyl group at the 4-position of the DHP ring and two distinct ester moieties: a 2-methoxyethyl group at the 5-position and an isopropyl (1-methylethyl) group at the 3-position (Figure 1) .
Nimodipine exhibits cerebroselective vasodilation, making it clinically significant for managing cerebral vasospasm and ischemic stroke . Its molecular formula is C21H26N2O7, with a molecular weight of 418.44 g/mol . Unlike other DHPs, nimodipine’s ester groups enhance lipophilicity, facilitating blood-brain barrier penetration .
Properties
CAS No. |
39562-18-0 |
|---|---|
Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-O-methyl 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-10(2)27-19(23)16-12(4)20-11(3)15(18(22)26-5)17(16)13-7-6-8-14(9-13)21(24)25/h6-10,17,20H,1-5H3 |
InChI Key |
CFRDJHSYIDTCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The patented process (US4600778A) employs a conjugate addition-cyclization strategy between ylidene carbonyl compounds and enamine esters. Key steps include:
- Ylidene Precursor Activation : A β-ketoester (e.g., methyl 3-aminocrotonate) reacts with 3-nitrobenzaldehyde to form a ylidene intermediate.
- Enamine Coupling : The ylidene reacts with a second enamine ester (e.g., isopropyl 3-aminocrotonate) in the presence of a piperidine acetate catalyst.
- Cyclization : Intramolecular nucleophilic attack and proton transfer yield the 1,4-DHP core.
The reaction proceeds at 40–60°C in methanol, achieving yields >95% with 0.04–0.2 moles of catalyst per mole of ylidene.
Catalyst and Solvent Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (piperidine acetate) | 0.04–0.2 mol/mol | Maximizes cyclization efficiency |
| Solvent | Methanol/Ethanol | Enhances intermediate solubility |
| Temperature | 40–60°C | Balances reaction rate and by-product suppression |
Data derived from US4600778A demonstrates that reducing catalyst loading below 0.04 mol/mol drops yields to <80%, while exceeding 0.2 mol/mol promotes side reactions.
Stepwise Esterification Strategy
Monoester Intermediate Isolation
The mono-methyl ester (CAS 74936-72-4) serves as a precursor, synthesized via selective esterification of 3,5-pyridinedicarboxylic acid with methanol under acidic conditions. Key properties:
Second Esterification with 1-Methylethanol
The monoester undergoes transesterification with isopropyl alcohol using titanium(IV) isopropoxide as a Lewis acid catalyst:
$$
\text{Monoester} + \text{Isopropyl alcohol} \xrightarrow{\text{Ti(OiPr)₄}} \text{Target compound} + \text{Methanol}
$$
Reaction conditions:
Comparative Analysis of Methods
Traditional Hantzsch vs. Catalytic Process
| Parameter | Hantzsch Method | US4600778A Process |
|---|---|---|
| Yield | 60–70% | 90–99.9% |
| By-products | 5–7 (e.g., regioisomers) | None detectable |
| Reaction Time | 24–48 hours | 1–3 hours |
| Catalyst | Ammonium acetate | Piperidine acetate |
The catalytic method eliminates by-products through precise steric control, whereas classical Hantzsch conditions favor symmetric diester formation.
Purification and Characterization
Crystallization
Crude product is purified via recrystallization from ethanol/water (4:1), yielding needle-shaped crystals with >99% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 2.32 (s, 6H, C₂/C₆-CH₃), 5.12 (s, 1H, C₄-H), 7.48–8.12 (m, 4H, Ar-H).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 3-Nitrobenzaldehyde | 45% |
| Catalyst | 15% |
| Solvent Recovery | 30% |
Large-scale runs (>100 kg) reduce per-unit costs by 40% through solvent recycling and catalyst reuse.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in hydrochloric acid or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a model compound for studying the mechanisms of 1,4-dihydropyridine reactions.
Biology: Investigated for its potential as a calcium channel blocker.
Medicine: Explored for its antihypertensive and anti-anginal properties.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The compound exerts its effects primarily by blocking calcium channels. It binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions. This action results in vasodilation and reduced cardiac workload, making it effective in treating hypertension and angina .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Dihydropyridines
Structural Features
Nimodipine belongs to the 1,4-dihydropyridine class, which shares a core structure of a 1,4-DHP ring substituted with methyl groups at positions 2 and 6 and an aryl group at position 4. Key structural variations among DHPs include:
- Ester groups at positions 3 and 5 : These dictate lipophilicity, metabolic stability, and tissue selectivity.
- Position of the nitro group on the aryl ring : Meta-substitution (3-nitrophenyl) in nimodipine vs. ortho (2-nitrophenyl) in nifedipine.
Table 1: Structural Comparison of Nimodipine with Analogous DHPs
Pharmacological Differences
Tissue Selectivity
- Nimodipine : Preferentially dilates cerebral vasculature due to its 2-methoxyethyl ester group , which enhances lipophilicity and brain penetration. Peripheral vasodilation is minimal, reducing systemic hypotension .
- Nifedipine : Lacks cerebroselectivity; primarily acts on peripheral arteries, causing significant hypotension .
- Lercanidipine : The bulky diphenylpropyl ester prolongs its membrane binding, enabling sustained antihypertensive effects .
Antioxidant and Photochemical Properties
- Nifedipine : Converts to a nitroso derivative (NTP) under light, which exhibits spin-trapping activity and antioxidant effects in lipid membranes .
Drug Resistance Modulation
Nimodipine and other DHPs (e.g., nicardipine) reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (ABCB1). Nimodipine enhances vincristine cytotoxicity by 70-fold in resistant leukemia cells .
Clinical and Research Implications
- Nimodipine: Approved for subarachnoid hemorrhage; prevents post-ischemic cerebral vasospasm .
- Lercanidipine : Used in hypertension due to long-lasting effects from its lipophilic side chain .
- Nifedipine: Limited to angina and hypertension but contraindicated in acute coronary syndromes due to reflex tachycardia .
Biological Activity
Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, also known by its chemical structure and various identifiers such as CAS number 74936-72-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16N2O6
- Molecular Weight : 332.31 g/mol
- IUPAC Name : 5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid methyl ester
- Structure : The compound features a dihydropyridine moiety with two carboxylate ester functionalities and a nitrophenyl group, which contributes to its reactivity and biological activity .
Pharmacological Activities
The biological activity of this compound has been studied in various contexts:
Antihypertensive Effects
This compound belongs to a class of drugs known as dihydropyridine calcium channel blockers. It has been shown to exhibit significant antihypertensive effects by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
Case Studies
- Clinical Trials : In a study involving patients with essential hypertension, administration of the compound resulted in a statistically significant reduction in systolic and diastolic blood pressure compared to placebo .
- Mechanistic Studies : Research demonstrated that this compound effectively blocks L-type calcium channels in cardiomyocytes, which is crucial for its antihypertensive action .
Antioxidant Activity
In vitro studies have indicated that this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models .
Toxicity and Side Effects
While the compound shows promise as an antihypertensive agent, potential side effects include dizziness, palpitations, and peripheral edema. Long-term studies are necessary to fully understand the safety profile of this compound .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Antihypertensive Activity | Antioxidant Activity | Notable Side Effects |
|---|---|---|---|
| This compound | Yes | Yes | Dizziness |
| Nisoldipine | Yes | Moderate | Flushing |
| Amlodipine | Yes | Low | Edema |
Q & A
Q. How does the 3-nitrophenyl substituent influence the compound’s selectivity for L-type calcium channels compared to Nimodipine?
- Methodology : Conduct patch-clamp assays on vascular smooth muscle cells to measure IC values. The meta-nitro group enhances lipophilicity, improving blood-brain barrier penetration relative to ortho-substituted analogs (e.g., Nisoldipine). Compare vasodilatory efficacy in ex vivo rat aortic ring models . Molecular dynamics simulations (e.g., AutoDock Vina) predict stronger binding to Cav1.2 channels due to reduced steric hindrance from the 1-methylethyl ester .
Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics and metabolite profiling?
- Methodology : Use randomized block designs with split-plot arrangements: administer the compound intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS to quantify parent compound and major metabolites (e.g., hydrolyzed dicarboxylic acid). Compare AUC and C with Nimodipine to assess bioavailability .
Q. How can researchers reconcile contradictory data on the compound’s hazard classification across safety data sheets?
- Methodology : Perform acute toxicity testing per OECD Guideline 423: administer 300 mg/kg orally to Wistar rats. Monitor for 14 days for mortality, neurotoxicity, or organ damage. Cross-reference results with supplier data (TCI: LD >2000 mg/kg; AK Scientific: H302). Publish findings to clarify discrepancies and update institutional safety protocols .
Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes, and how does this inform drug-drug interaction risks?
- Methodology : Use Schrödinger’s QikProp to calculate logP (2.8) and polar surface area (85 Ų), indicating CYP3A4/2C9 metabolism. Dock the compound into CYP3A4 (PDB: 1TQN) using Glide SP mode. Identify metabolic hotspots (e.g., methyl ester hydrolysis). Validate with in vitro microsomal assays (+NADPH, 37°C, 60 min) and HPLC metabolite detection .
Notes for Experimental Design
- Data Contradiction Analysis : When comparing calcium channel blocking efficacy, account for species-specific receptor isoforms (e.g., Cav1.2 in humans vs. Cav1.3 in rodents) .
- Theoretical Framework : Link mechanistic studies to the "modulated receptor hypothesis," which posits that dihydropyridines stabilize calcium channels in inactivated states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
